Cas no 2137664-12-9 (2-(Trichloromethyl)pyrimidine-4-carboxylic acid)

2-(Trichloromethyl)pyrimidine-4-carboxylic acid is a versatile pyrimidine derivative characterized by its trichloromethyl and carboxylic acid functional groups. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The trichloromethyl group enhances reactivity, enabling selective transformations, while the carboxylic acid moiety allows for further derivatization. Its rigid pyrimidine core contributes to structural stability, making it useful in the design of biologically active molecules. The compound is typically employed in controlled reactions due to its reactive nature, offering synthetic flexibility for constructing complex heterocyclic frameworks. Proper handling under inert conditions is recommended to preserve its integrity.
2-(Trichloromethyl)pyrimidine-4-carboxylic acid structure
2137664-12-9 structure
Product Name:2-(Trichloromethyl)pyrimidine-4-carboxylic acid
CAS No:2137664-12-9
MF:C6H3Cl3N2O2
MW:241.459218263626
CID:6213467
PubChem ID:20523133
Update Time:2025-05-20

2-(Trichloromethyl)pyrimidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-790124
    • 2-(trichloromethyl)pyrimidine-4-carboxylic acid
    • 2137664-12-9
    • 2-(Trichloromethyl)pyrimidine-4-carboxylic acid
    • Inchi: 1S/C6H3Cl3N2O2/c7-6(8,9)5-10-2-1-3(11-5)4(12)13/h1-2H,(H,12,13)
    • InChI Key: YNYCFNVEMIFNDX-UHFFFAOYSA-N
    • SMILES: ClC(C1N=CC=C(C(=O)O)N=1)(Cl)Cl

Computed Properties

  • Exact Mass: 239.926010g/mol
  • Monoisotopic Mass: 239.926010g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 63.1Ų

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Additional information on 2-(Trichloromethyl)pyrimidine-4-carboxylic acid

Research Brief on 2-(Trichloromethyl)pyrimidine-4-carboxylic acid (CAS: 2137664-12-9)

2-(Trichloromethyl)pyrimidine-4-carboxylic acid (CAS: 2137664-12-9) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its pyrimidine core and trichloromethyl functional group, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting infectious diseases and cancer.

One of the key areas of interest is the role of 2-(Trichloromethyl)pyrimidine-4-carboxylic acid in the synthesis of pyrimidine-based inhibitors. Pyrimidine derivatives are well-known for their pharmacological properties, including antiviral, antibacterial, and anticancer activities. The trichloromethyl group in this compound enhances its reactivity, making it a valuable building block for the construction of complex molecular architectures. Recent research has demonstrated its utility in the synthesis of inhibitors targeting enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical for DNA synthesis and cell proliferation.

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the use of 2-(Trichloromethyl)pyrimidine-4-carboxylic acid as a precursor for the development of novel antimalarial agents. The study highlighted the compound's ability to form stable covalent bonds with key amino acid residues in the active site of Plasmodium falciparum DHFR, leading to potent inhibition of the enzyme. This finding opens new avenues for the design of next-generation antimalarial drugs with improved efficacy and reduced resistance.

Another significant application of 2-(Trichloromethyl)pyrimidine-4-carboxylic acid is in the field of oncology. A recent preprint on bioRxiv described its use in the synthesis of small-molecule inhibitors targeting the PI3K/AKT/mTOR pathway, a critical signaling cascade involved in cancer cell survival and proliferation. The study reported that derivatives of this compound exhibited nanomolar potency against PI3K isoforms, with promising selectivity profiles. These results underscore the potential of 2-(Trichloromethyl)pyrimidine-4-carboxylic acid as a scaffold for the development of targeted cancer therapies.

Beyond its applications in drug discovery, 2-(Trichloromethyl)pyrimidine-4-carboxylic acid has also been explored in chemical biology for the development of probes and tools. For instance, a recent publication in ACS Chemical Biology detailed its use in the synthesis of activity-based probes for profiling cysteine proteases. The trichloromethyl group served as a reactive warhead, enabling selective labeling of active proteases in complex biological samples. This approach provides valuable insights into protease activity and regulation, with potential implications for understanding disease mechanisms.

Despite its promising applications, the use of 2-(Trichloromethyl)pyrimidine-4-carboxylic acid also presents challenges. The compound's high reactivity and potential toxicity require careful handling and optimization of synthetic protocols. Recent advancements in green chemistry have addressed some of these concerns, with studies reporting improved synthetic routes that minimize hazardous byproducts and enhance yield. For example, a 2023 study in Green Chemistry demonstrated a solvent-free, catalytic approach to the synthesis of this compound, achieving high purity and scalability.

In conclusion, 2-(Trichloromethyl)pyrimidine-4-carboxylic acid (CAS: 2137664-12-9) represents a valuable tool in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a versatile intermediate for the development of bioactive molecules, with applications spanning infectious diseases, cancer, and chemical biology. Ongoing research continues to uncover new opportunities for this compound, highlighting its potential to contribute to the advancement of therapeutic and diagnostic technologies. Future studies will likely focus on further optimizing its synthetic accessibility and expanding its applications in drug discovery and beyond.

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